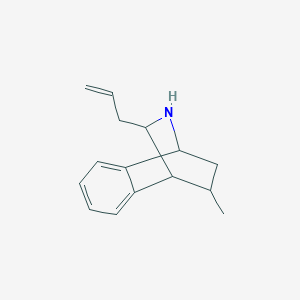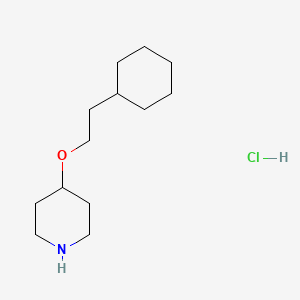
4-(2-Cyclohexylethoxy)piperidine hydrochloride
Overview
Description
“4-(2-Cyclohexylethoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C13H26ClNO . It has a molecular weight of 247.81 . The IUPAC name for this compound is 4-(2-cyclohexylethoxy)piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for “4-(2-Cyclohexylethoxy)piperidine hydrochloride” is 1S/C13H25NO.ClH/c1-2-4-12(5-3-1)8-11-15-13-6-9-14-10-7-13;/h12-14H,1-11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Cyclohexylethoxy)piperidine hydrochloride” include its molecular weight (247.81) and molecular formula (C13H26ClNO) . More detailed properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
1. Structural and Conformational Analysis
- The structural characteristics of compounds related to 4-(2-Cyclohexylethoxy)piperidine hydrochloride have been studied through techniques like X-ray diffraction, NMR spectroscopy, and FTIR spectrum. These studies provide insights into the molecular conformation and crystal structure, which are crucial for understanding the chemical and physical properties of these compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
2. Synthesis and Chemical Properties
- Research has focused on the synthesis of various piperidine derivatives, including methods for obtaining specific hydrochloride salts. These studies contribute to the development of new synthetic pathways and a better understanding of the chemical behavior of piperidine-based compounds (Zhang Guan-you, 2010).
3. Antimicrobial Activities
- Some piperidine derivatives have been investigated for their antimicrobial activities. This research explores the potential of these compounds as therapeutic agents against various microbial infections (Ovonramwen, Owolabi, & Oviawe, 2019).
4. Cytotoxicity and Anticancer Potential
- Piperidine compounds have been synthesized and tested for their cytotoxicity towards cancer cells. This area of research is significant for the development of new anticancer agents (Dimmock, Vashishtha, Quail, Pugazhenthi, Zimpel, Sudom, Allen, Kao, Balzarini, & De Clercq, 1998).
5. Corrosion Inhibition
- Studies have explored the adsorption of piperidine derivatives on steel surfaces in the context of corrosion inhibition. This research is essential for understanding how these compounds can be used to protect metals from corrosion (Annand, Hurd, & Hackerman, 1965).
6. Photostabilization in Polymers
- Piperidine derivatives have been investigated for their role in stabilizing polymers against photo-oxidative destruction. This research is crucial for enhancing the durability and longevity of polymer-based materials (Grattan, Carlsson, & Wiles, 1979).
Safety and Hazards
properties
IUPAC Name |
4-(2-cyclohexylethoxy)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO.ClH/c1-2-4-12(5-3-1)8-11-15-13-6-9-14-10-7-13;/h12-14H,1-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTINMPCWDCXDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclohexylethoxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




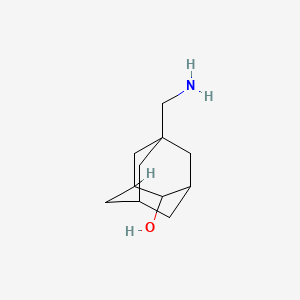
![1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B3078716.png)
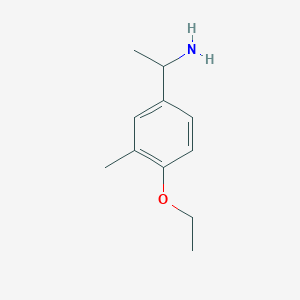
![1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B3078726.png)
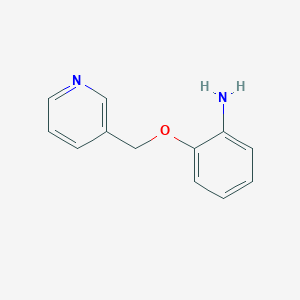

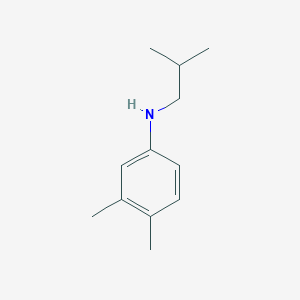

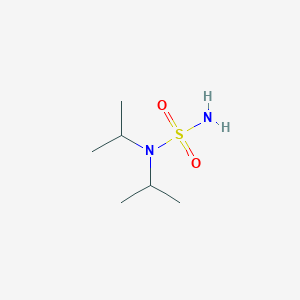
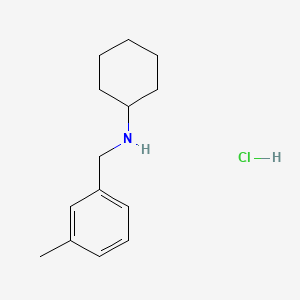

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-(piperidin-1-ylmethyl)-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3078796.png)
